2-chloro-N-isopropyl-N-(trifluoromethyl)aniline
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Overview
Description
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl and trifluoromethyl groups, and one hydrogen atom on the benzene ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with isopropylamine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(trifluoromethyl)aniline
- 2-chloro-N-ethyl-N-(trifluoromethyl)aniline
- 2-chloro-N-isopropyl-N-(difluoromethyl)aniline
Uniqueness
2-chloro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both isopropyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to similar compounds with different alkyl groups. This makes it particularly valuable in applications where these properties are desired .
Properties
Molecular Formula |
C10H11ClF3N |
---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
2-chloro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11ClF3N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
InChI Key |
KFLSNNSLAACELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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